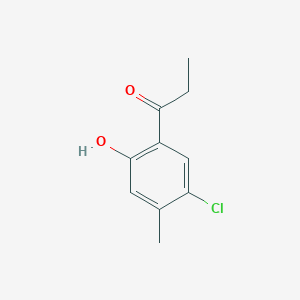

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

Descripción

Propiedades

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDGCXYTPWZPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C(=C1)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639939 | |

| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-65-8 | |

| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ketalization of Levulinic Ester

- Starting Materials: Butyl levulinate (or other esters where R = CH3, C2H5, C3H7, C4H9), ethylene glycol, phosphoric acid catalyst, cyclohexane as azeotropic solvent.

- Procedure: The levulinic ester reacts with ethylene glycol in the presence of phosphoric acid at boiling (~100°C) with continuous removal of water by azeotropic distillation using cyclohexane.

- Duration: Approximately 13.5 hours until water removal is complete.

- Post-reaction treatment: Neutralization with 10% sodium hydroxide solution, phase separation.

- Purification: Distillation through a packed column to isolate the ketal with a purity of 99.6% and chlorine content ≤ 10 ppm, crucial for catalyst stability during hydrogenation.

- Yield: About 77% based on starting materials.

| Fraction | Temperature Range (°C) | Weight (g) | Composition |

|---|---|---|---|

| 1 | 40–58 (head) | 446 | Cyclohexane (discarded) |

| 2 | 25–101 | 27 | 99% n-Butanol |

| 3 | 127–130 | 57 | 93% Unreacted butyl levulinate |

| 4 | 140–148 | 12 | Intermediate (75% levulinic ester, 22% ketal) |

| 5 | 150–152 (main fraction) | 993 | Desired ketal (99.6% purity) |

Catalyst Treatment and Hydrogenation

- Catalyst: Commercial copper chromite catalysts (e.g., Mallinckrodt E 406).

- Catalyst Activation: Treatment with alcoholic solutions of alkali or alkaline earth metal hydroxides (LiOH, NaOH, KOH, Mg(OH)2, Ca(OH)2, Sr(OH)2, Ba(OH)2), preferably NaOH, KOH, or Ba(OH)2.

- Concentration: Normality between 0.001 and 0.5, optimally about 0.05.

- Treatment Conditions: Room temperature, atmospheric pressure, 0.5–2 hours.

- Hydrogenation Conditions: Continuous flow reactor, 200°C, 300 hPa total pressure.

- Outcome: Conversion >99%, selectivity >95% to 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.

- Notes: Without alkaline treatment, hydrogenation leads to undesired ring opening and formation of 1,4-pentanediol.

| Catalyst Treatment | Conversion (%) | Selectivity (%) | Main Product |

|---|---|---|---|

| With 0.05 N alcoholic KOH | >99 | >95 | 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |

| Without alkaline treatment | ~50 | ~0.5 | Mainly 1,4-pentanediol |

Chlorination to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

- Reagents: Concentrated hydrochloric acid, cooled to 0°C.

- Procedure: Slow addition of the hydrogenation product to HCl at 0°C, followed by gradual warming and distillation.

- Separation: Two-phase mixture forms; organic phase contains the chloroketone.

- Purification: Extraction with cyclohexane or toluene, followed by distillation.

- Yield: Approximately 73–92% depending on extraction solvent and conditions.

- Boiling Point: 77°C at 30 mbar.

Reaction Scheme Summary

$$

\text{Levulinic ester} \xrightarrow[\text{phosphoric acid}]{\text{ethylene glycol}} \text{Ketal} \xrightarrow[\text{Cu chromite, alkaline treatment}]{\text{H}_2} \text{Dioxolane alcohol} \xrightarrow[\text{HCl}]{\text{acidic cleavage}} \text{1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one}

$$

Research Findings and Notes

- The chlorine content in the ketal intermediate must be below 10 ppm to prevent catalyst poisoning and corrosion during hydrogenation.

- Alkaline treatment of the hydrogenation catalyst is critical to selectively hydrogenate the ketal without ring opening.

- The process avoids expensive reagents like metallic sodium and environmentally harmful waste.

- The hydrogenation step achieves high conversion and selectivity, confirmed by gas chromatography.

- Chlorination is performed under controlled low temperature to avoid side reactions.

- The process is scalable and economically feasible for industrial production.

Summary Table of Preparation Parameters

| Step | Conditions / Reagents | Key Parameters | Yield / Purity |

|---|---|---|---|

| Ketalization | Butyl levulinate, ethylene glycol, phosphoric acid, cyclohexane | 100°C, 13.5 h, azeotropic water removal | 77% yield, 99.6% purity ketal, Cl ≤ 10 ppm |

| Catalyst Treatment | Cu chromite catalyst + 0.05 N alcoholic KOH | Room temp, 0.5–2 h | Catalyst activated |

| Hydrogenation | Hydrogen gas, 200°C, 300 hPa, continuous flow reactor | Conversion >99%, Selectivity >95% | 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |

| Chlorination | Conc. HCl, 0°C addition, distillation | Controlled temperature, extraction | 73–92% yield, 98% purity |

Additional Notes

- The process was developed to overcome drawbacks of previous methods that used costly or hazardous reagents.

- Catalyst alkaline treatment uses common alkali hydroxides dissolved in lower alcohols (methanol or ethanol).

- The ketal purification step is essential to reduce chlorine impurities that deactivate catalysts.

- The chlorination step is analogous to literature methods for 5-hydroxy-2-pentanone chlorination but adapted for this intermediate.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 5-Chloro-2-hydroxy-4-methylphenol + Propan-1-one | Acidic medium (HCl) | High |

| 2 | Reduction with NaBH4 | Ethanol, room temperature | Moderate |

| 3 | Purification via recrystallization | Ethanol | High |

Antioxidant Properties

Recent studies have demonstrated that 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one exhibits significant antioxidant activity. For instance, a study published in MDPI found that derivatives of this compound showed varying degrees of reducing power, with some exhibiting stronger antioxidant effects than standard compounds like ascorbic acid. The antioxidant activity was assessed using different assays, including DPPH and ABTS radical scavenging tests.

Key Findings:

- Compounds Tested: Various derivatives of the base compound.

- Assay Results: The most potent derivatives displayed IC50 values significantly lower than those of standard antioxidants.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A notable study indicated that modifications to the structure could enhance its efficacy against cancer cell lines such as HeLa and HCT116. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

- Compound: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one derivatives.

- Cell Lines: HeLa (cervical cancer) and HCT116 (colon cancer).

- Results: IC50 values ranged from 0.69 μM to 11 μM, indicating potent antiproliferative activity.

Industrial Applications

Due to its chemical structure, 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is being explored for various industrial applications, particularly in the formulation of agrochemicals and pharmaceuticals.

Agrochemical Potential

Research has indicated that certain derivatives may act as effective herbicides or fungicides. The chlorinated phenolic structure contributes to their bioactivity against specific plant pathogens.

Application Overview:

| Application Type | Potential Use |

|---|---|

| Herbicide | Targeting specific weed species |

| Fungicide | Control of fungal pathogens in crops |

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical reactions. The chloro group enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one and related propanone derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity: The hydroxy group in 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one enhances polarity and H-bonding capacity compared to methoxy (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one) or halogen-only derivatives . This may increase solubility in polar solvents like methanol or water but reduce stability under acidic conditions. Halogen position impacts reactivity: 5-Cl (target compound) vs. 4-Cl (e.g., 1-(4-chlorophenyl)propan-1-one) alters electronic effects on the ketone group, influencing coupling reactions (e.g., yields drop from 65% for 3-F derivatives to 60% for 4-Cl analogs) .

Biological Activity: Cathinone derivatives (e.g., 4-FMC) exhibit CNS activity due to the methylamino group, absent in the target compound. The hydroxy group in the target may instead confer antioxidant or metal-chelating properties .

Safety and Toxicity: Hydroxy-substituted propanones (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) have raised genotoxicity concerns in some studies, suggesting the need for rigorous safety evaluation of the target compound .

Synthetic Utility: The target compound’s hydroxy group could serve as a handle for further functionalization (e.g., acetylation, silylation), contrasting with non-functionalized analogs like 1-(3-bromo-4-chlorophenyl)propan-1-one .

Research Findings and Data Trends

- Hydrogen Bonding : The 2-hydroxy group in the target compound likely forms intermolecular H-bonds, as observed in crystal structures of similar compounds (e.g., Etter’s graph set analysis) . This could enhance crystalline stability but complicate purification.

- Spectroscopic Signatures: IR spectra of analogous chlorophenyl propanones show C=O stretches near 1647 cm⁻¹, while hydroxy groups exhibit broad O-H stretches around 3200–3500 cm⁻¹ .

- Thermal Stability : Methyl and chloro substituents may increase thermal stability compared to fluorine analogs, as seen in TGA analyses of related compounds .

Actividad Biológica

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and a carbonyl moiety, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Antimicrobial Activity

Research indicates that 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria:

- Staphylococcus aureus (including methicillin-resistant strains)

- Enterococcus faecalis

- Mycobacterium tuberculosis

In these studies, the compound was evaluated for its minimum inhibitory concentration (MIC), revealing promising results that suggest its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .

Antioxidant Activity

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one has demonstrated notable antioxidant properties. Studies utilizing the DPPH radical scavenging method indicated that the compound possesses a high capacity to neutralize free radicals, surpassing some well-known antioxidants like ascorbic acid . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Summary of Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | 88.6% | 1.5 times higher |

| Ascorbic Acid | - | Reference |

The biological activity of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is primarily mediated through its interaction with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing solubility and bioavailability. The chloro group increases electrophilicity, making it more reactive towards nucleophiles .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in clinical isolates of MRSA, suggesting its use as a lead compound in developing new antibiotics .

- Inflammation Reduction : In a controlled experiment involving human cell lines, the compound significantly reduced levels of TNF-alpha and IL-6, markers associated with inflammation .

- Oxidative Stress Mitigation : A comparative study showed that derivatives of this compound exhibited superior antioxidant activity compared to traditional antioxidants, providing insights into its potential use in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, refluxing substituted phenols (e.g., 4-chloro-2-hydroxy-4-methylphenol) with propionic acid derivatives in the presence of Lewis acids like ZnCl₂ under anhydrous conditions yields the target ketone. Optimization involves adjusting catalyst concentration (5–10% ZnCl₂), solvent polarity (glacial acetic acid or ethanol), and reaction time (6–12 hours) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1640–1680 cm⁻¹ and hydroxyl (O–H) absorption at 3200–3400 cm⁻¹ .

- NMR : In H NMR, expect aromatic protons (δ 6.8–7.5 ppm), a methyl group adjacent to the ketone (δ 2.3–2.6 ppm), and a hydroxyl proton (δ 9–12 ppm, depending on hydrogen bonding) .

- X-ray Crystallography : SHELXL is widely used for refining crystal structures, with key metrics like R-factor (<0.05) and bond-length accuracy (σ < 0.01 Å) .

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement provides atomic-level structural validation. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. Ensure data completeness (I/σ(I) > 2) and resolve twinning or disorder using SHELXD .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected carbonyl shifts in IR vs. XRD bond lengths) may arise from dynamic effects in solution vs. solid-state packing. Cross-validate using:

- DFT Calculations : Compare computed vibrational frequencies (e.g., Gaussian 09) with experimental IR data.

- Hydrogen-Bond Analysis : Use graph-set notation (e.g., Etter’s rules) to identify intermolecular interactions that stabilize specific conformations .

Q. What strategies improve synthetic yields of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one in large-scale reactions?

Q. How do hydrogen-bonding patterns influence the physicochemical properties of this compound?

The hydroxyl and ketone groups form intramolecular (S(6) motifs) and intermolecular (C(4) chains) hydrogen bonds, affecting solubility and melting points. Analyze packing diagrams (ORTEP-3) and compare with related aromatic hydroxyketones (e.g., 1-(5-Chloro-2-hydroxy-4-methylphenyl)-1-octadecanone) to identify trends .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?

Use standardized protocols (CLSI guidelines):

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the chloro or methyl substituents to isolate key pharmacophores .

Methodological Notes

- Crystallographic Refinement : Always check for missed symmetry (PLATON) and apply TWIN/BASF commands in SHELXL for twinned crystals .

- Spectral Interpretation : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups and HSQC for carbon-proton correlation .

- Data Reproducibility : Report reaction conditions (e.g., moisture exclusion, inert atmosphere) to ensure reproducibility in ketone synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.